An In-depth Technical Guide to Mal-PEG12-NHS Ester: Chemical Properties and Reactivity
An In-depth Technical Guide to Mal-PEG12-NHS Ester: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Maleimide-PEG12-N-hydroxysuccinimide ester (Mal-PEG12-NHS ester). This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing biomolecules. Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.
Core Chemical Properties
Mal-PEG12-NHS ester is a molecule with two reactive ends separated by a 12-unit polyethylene glycol chain. The maleimide (B117702) group reacts specifically with sulfhydryl groups, while the NHS ester group reacts with primary amines.
| Property | Value | References |
| Chemical Formula | C35H58N2O18 | [1][2] |
| Molecular Weight | ~794.9 g/mol | [1][2][3] |
| CAS Number | 2669737-09-9 | [1][2] |
| Appearance | White solid or viscous liquid | [4] |
| Purity | Typically >90-96% | [1][4] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM.[1] Limited solubility in aqueous buffers.[] | [1][] |
| Storage | Store at -20°C, desiccated to prevent hydrolysis.[1][][6] | [1][][6] |
Note: Some variations in molecular formula and weight (e.g., C38H63N3O19, 865.92 g/mol ) may be cited by suppliers, potentially reflecting slight differences in the linker structure.[6][7][8] Always refer to the manufacturer's certificate of analysis for lot-specific information.
Reactivity and Reaction Mechanisms
The utility of Mal-PEG12-NHS ester lies in its ability to selectively react with two different functional groups under specific pH conditions. This allows for controlled, stepwise conjugation procedures.[9]
NHS Ester Reactivity with Primary Amines
The N-hydroxysuccinimide ester is reactive towards primary amines, found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[10] The reaction forms a stable amide bond.
-
Optimal pH: 7.2 - 8.5[10][11] (A commonly recommended range is 8.3-8.5[4][12])
-
Competing Reaction: Hydrolysis of the NHS ester is a significant competing reaction, particularly at higher pH.[10][13] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[10][14]
Maleimide Reactivity with Sulfhydryls
The maleimide group undergoes a Michael addition reaction with sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This reaction forms a stable thioether bond.[15]
-
Optimal pH: 6.5 - 7.5[][15] At this pH range, the reaction is highly selective for thiols over amines.
-
Side Reactions: Above pH 7.5, the maleimide group can react with primary amines and is more susceptible to hydrolysis, opening the maleimide ring and rendering it unreactive.[][15]
Reaction Condition Summary
| Parameter | NHS Ester Reaction (Amine Target) | Maleimide Reaction (Sulfhydryl Target) |
| Target Functional Group | Primary Amine (-NH2) | Sulfhydryl/Thiol (-SH) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Resulting Bond | Amide | Thioether |
| Common Buffers | Phosphate, Borate, Bicarbonate | Phosphate, HEPES |
| Incompatible Buffers | Amine-containing buffers (e.g., Tris, Glycine) | Thiol-containing buffers (e.g., DTT) |
| Reaction Time | 30 min - 2 hours at room temp; 2-4 hours at 4°C | 30 min - 2 hours at room temp; 2-4 hours at 4°C |
Experimental Protocols
The following are detailed methodologies for common applications of Mal-PEG12-NHS ester.
Two-Step Protein-Protein Conjugation (e.g., Antibody-Enzyme Conjugate)
This protocol first activates an amine-containing protein with Mal-PEG12-NHS ester, followed by conjugation to a sulfhydryl-containing protein.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Mal-PEG12-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2-7.5 (Phosphate-Buffered Saline)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of Protein-NH2: Dissolve the amine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[9]
-
Preparation of Mal-PEG12-NHS Ester Solution: Immediately before use, dissolve the Mal-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
-
First Reaction (Amine Modification):
-
Add a 10- to 50-fold molar excess of the dissolved Mal-PEG12-NHS ester to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10%.[]
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification: Remove excess, unreacted Mal-PEG12-NHS ester using a desalting column equilibrated with the Conjugation Buffer.[]
-
Preparation of Protein-SH: If necessary, reduce disulfide bonds in the sulfhydryl-containing protein using a reducing agent like TCEP. Purify the protein to remove the reducing agent.
-
Second Reaction (Sulfhydryl Conjugation):
-
Immediately add the purified, maleimide-activated Protein-NH2 to the sulfhydryl-containing Protein-SH.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine.
-
Final Purification: Purify the final conjugate using size exclusion chromatography or other appropriate methods to separate the conjugate from unconjugated proteins.
Antibody-Drug Conjugate (ADC) Preparation (Conceptual Protocol)
This protocol outlines the steps for conjugating a small molecule drug with a thiol group to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
Thiol-containing drug molecule
-
Mal-PEG12-NHS ester
-
Anhydrous DMSO or DMF
-
Amine-Reactive Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Thiol-Reactive Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Desalting columns
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Amine-Reactive Buffer to remove any amine-containing stabilizers. Adjust the concentration to 2-10 mg/mL.
-
Activation of Antibody:
-
Dissolve Mal-PEG12-NHS ester in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the linker to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of Activated Antibody: Remove excess linker using a desalting column, exchanging the buffer to the Thiol-Reactive Buffer.
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in DMSO.
-
Add a molar excess of the drug to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of ADC: Purify the final ADC using chromatography methods such as size exclusion or hydrophobic interaction chromatography to remove unconjugated drug and linker.
Visualizations of Workflows and Reactions
The following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Reaction mechanisms of Mal-PEG12-NHS ester.
Caption: A typical two-step bioconjugation workflow.
Caption: ADC-mediated drug delivery and signaling.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Maleimide/NHS PEG reagent, Mal-PEG12-NHS ester, Purity 96% - CD BioGlyco [glycoclick.bioglyco.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 9. Mal-PEG12-NHS | CAS:2669737-09-9 | Biopharma PEG [biochempeg.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Mal-PEG12-NHS ester - Creative Biolabs [creative-biolabs.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. Maleimide Peg NHS Ester ,Mal-PEG-NHS ester | AxisPharm [axispharm.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. broadpharm.com [broadpharm.com]
